

# Axl in Cancer Cell Migration and Invasion: An Application Note

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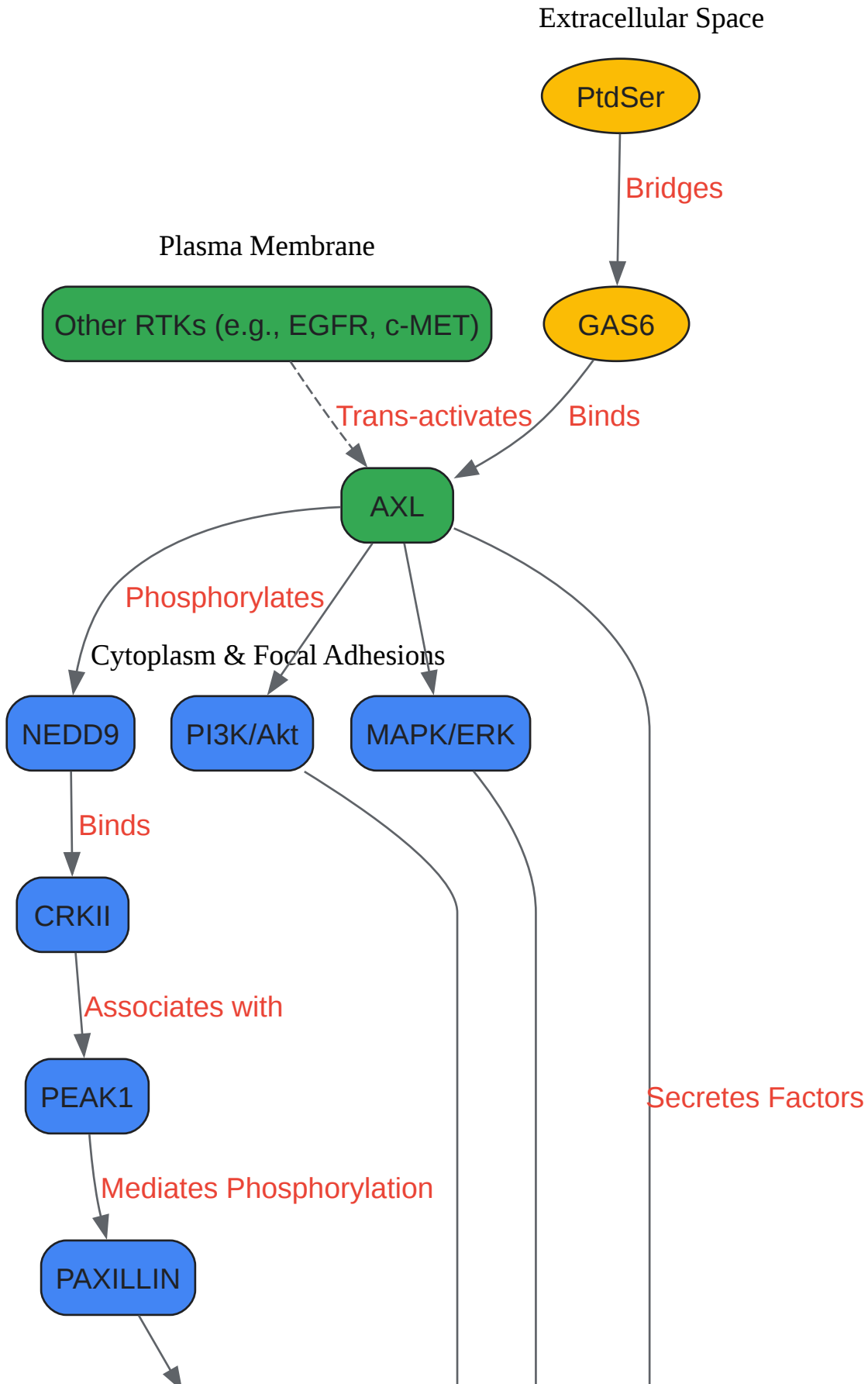
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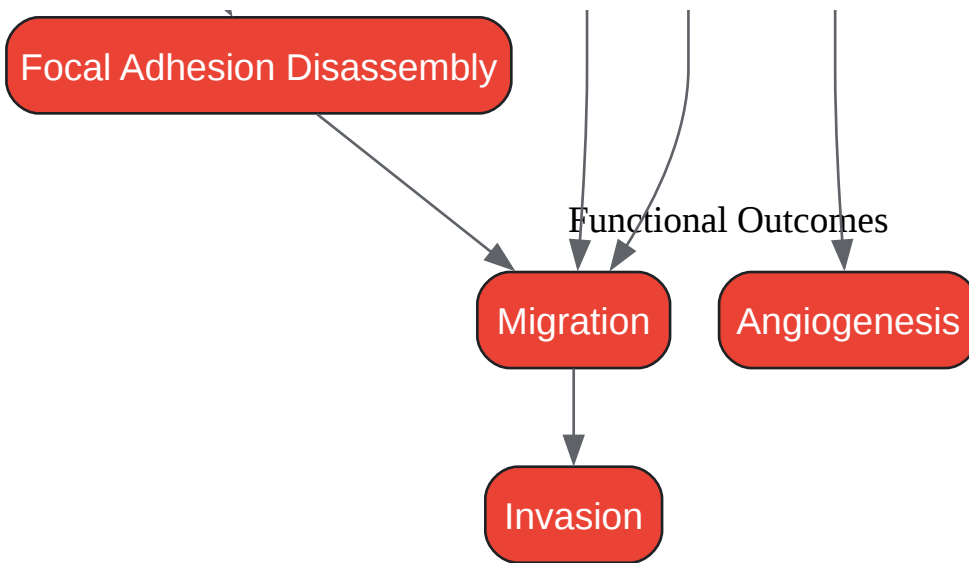
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**Introduction** The receptor tyrosine kinase Axl is a well-established promoter of cancer cell migration, invasion, and metastasis across various cancer types, including breast cancer and melanoma [1] [2]. Its activation stimulates a network of focal adhesion (FA) proteins, leading to faster FA disassembly and enhanced cell motility [1]. Furthermore, Axl signaling contributes to the epithelial-mesenchymal transition (EMT) and tumor angiogenesis, which facilitates the metastatic process [3]. While most studies utilize Axl inhibitors (e.g., R428/Bemcentinib) or siRNA knockdown, the same core functional assays are directly applicable to evaluating the next generation of therapeutics: Axl degraders. This note details protocols for these key assays, summarizing quantitative findings and providing visualizations of the signaling pathways involved.

**Mechanism of Axl-Driven Migration and Invasion** Axl promotes metastasis through multiple interconnected mechanisms. The diagram below illustrates the key signaling pathways and cellular processes involved.





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*Diagram 1: Axl Signaling in Cell Migration and Invasion. Axl can be activated by its ligand GAS6 (which bridges phosphatidylserine, PtdSer) or trans-activated by other Receptor Tyrosine Kinases (RTKs). This triggers downstream pathways like PI3K/Akt and MAPK/ERK, and a specific network involving NEDD9, CRKII, and PEA1 that leads to Paxillin phosphorylation and focal adhesion disassembly. These processes collectively drive cell migration, invasion, and tumor angiogenesis [1] [4] [3].*

**Detailed Experimental Protocols** The following are standard protocols adapted from recent studies for assessing migration and invasion, which can be used to test Axl degraders.

**Protocol 1: Scratch Wound (Migration) Assay** This assay measures 2D cell migration into a "wound" created in a confluent monolayer [2].

- **Step 1: Cell Seeding.** Seed cells in a 6-well plate until they reach 100% confluence.
- **Step 2: Serum Starvation.** Replace the growth medium with a quiescence medium containing 0.5% dialyzed FBS for 24 hours to inhibit cell proliferation.
- **Step 3: Create Wound.** Slowly and steadily scrape the cell monolayer with a rubber scraper or a pipette tip to create a uniform wound. Wash the well thoroughly with PBS to remove dislodged cells.
- **Step 4: Treatment & Imaging.**
  - Add treatment medium (containing the Axl degrader, a reference inhibitor like R428, or vehicle control) and, if studying ligand-dependent effects, recombinant GAS6 (e.g., 50-100 ng/mL).
  - Mark the bottom of the plate for consistent imaging locations. Capture images at each mark using a microscope (e.g., 4x or 5x objective) at time 0.
  - Incubate the plate for 24 hours.

- After incubation, take images at the exact same pre-marked locations.
- **Step 5: Quantification.** Measure the width of the wound at each location and time point using image analysis software (e.g., ImageJ). Calculate the relative migratory rate as the difference in wound width between 0h and 24h.

**Protocol 2: Transwell Invasion Assay** This assay measures the ability of cells to invade through a Matrigel-coated membrane, simulating the extracellular matrix [2].

- **Step 1: Assay Preparation.** Thaw Matrigel on ice and pre-coat the membrane of transwell inserts (e.g., 24-well format, 8µm pore size) with a thin layer of Matrigel. Allow it to solidify in an incubator for at least 2 hours.
- **Step 2: Cell Preparation.** Detach and wash the cells. Resuspend them in a serum-free medium at a density of 50,000 cells/mL.
- **Step 3: Cell Seeding & Treatment.**
  - Add 0.5 mL of cell suspension to the top chamber of the transwell.
  - Add 0.75 mL of medium containing a chemoattractant (e.g., 10% FBS) and the test compounds (Axl degrader, inhibitor, or control) to the bottom chamber. For GAS6 studies, it can be added to the bottom chamber.
  - Incubate the assay for 48 hours.
- **Step 4: Cell Staining and Counting.**
  - After incubation, carefully remove the medium from the top chamber and non-invaded cells from the top surface of the Matrigel using a cotton swab.
  - Fix the cells on the lower membrane surface with 4% formaldehyde and stain with a crystal violet solution.
  - Wash and allow the membrane to dry. Capture multiple images per membrane under a microscope and count the number of invaded cells.

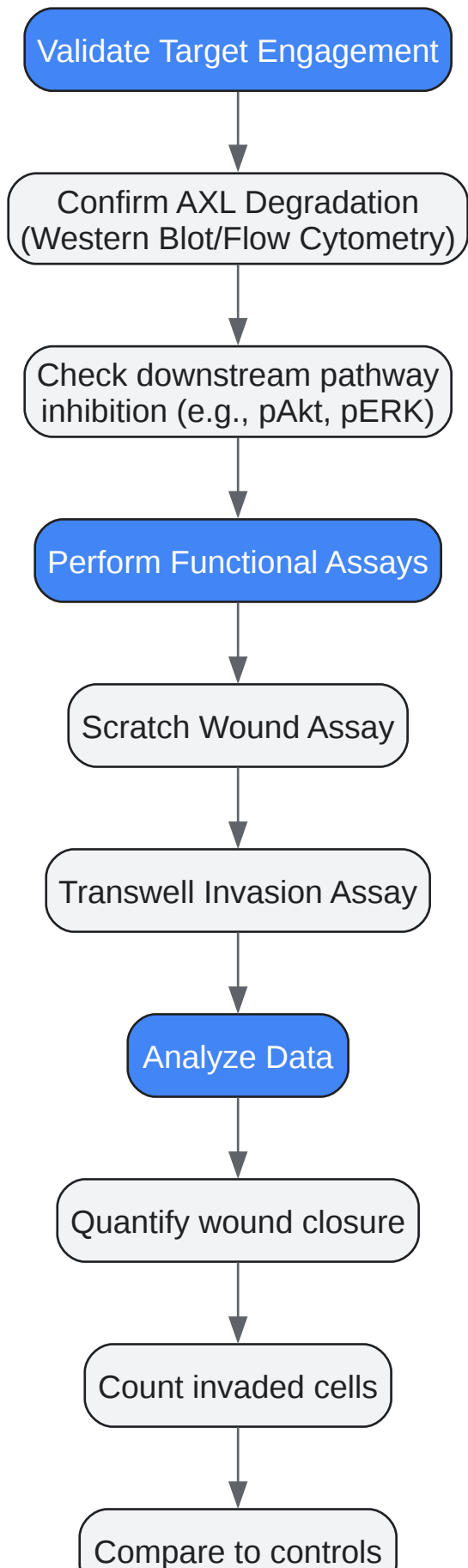
**Quantitative Data from Axl Inhibition Studies** The table below summarizes typical results observed when Axl signaling is disrupted, providing a benchmark for expected outcomes when testing Axl degraders.

**Table 1: Summary of Phenotypes from Axl Inhibition/Knockdown**

Cancer Type	Intervention	Assay	Key Result	Citation
Melanoma (WM852)	Axl Inhibitor (R428)	Scratch Wound	Significant inhibition of cell migration	[2]
Melanoma (IgR3)	Axl Inhibitor (R428)	Transwell Invasion	Dramatic inhibition of cell invasion	[2]

Cancer Type	Intervention	Assay	Key Result	Citation
Breast Cancer (MDA-MB-231)	Axl Knockdown (shRNA)	Endothelial Tube Formation	Conditioned media led to fewer endothelial tubes	[4]
Breast Cancer (MDA-MB-231)	Axl Knockdown (shRNA)	Endothelial Sprouting	Conditioned media led to shorter sprout lengths	[4]
Breast Cancer (MDA-MB-231)	Axl Knockdown (shRNA)	Transwell Migration (Endothelial)	Reduced endothelial cell migration	[4]

**Experimental Workflow for Testing Axl Degraders** A typical project workflow for validating an Axl degrader in these assays is visualized below.



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*Diagram 2: Workflow for Axl Degradation Validation. A logical sequence for testing Axl degraders begins with confirming target degradation and inhibition of downstream signaling, followed by execution of functional migration and invasion assays, and concluding with quantitative data analysis.*

**Discussion and Future Perspectives** The protocols outlined here are a robust starting point for characterizing the efficacy of Axl degraders. As degraders function by removing the target protein entirely, they may demonstrate superior efficacy compared to inhibitors and could overcome certain resistance mechanisms [3]. When testing degraders, it is crucial to first confirm successful Axl degradation via Western blot before proceeding to functional assays. Furthermore, given Axl's role in modulating the tumor immune microenvironment [5], future work with degraders should explore their impact on co-culture models incorporating immune cells. The ongoing clinical development of Axl-targeting agents like Bemcentinib underscores the translational importance of this pathway [5] [3].

## Key References

- *Nature Communications* (2020): Defines the AXL-regulated phosphoproteome and its role in focal adhesion dynamics and metastasis [1].
- *PLOS ONE* (2023): Provides specific experimental details on Axl inhibition in melanoma migration and invasion assays [2].
- *Oncotarget* (2019): Elucidates the role of Axl signaling in tumor angiogenesis and its impact on endothelial cell function [4].
- *Signal Transduction and Targeted Therapy* (2025): A comprehensive review of AXL signaling and its targeting in cancer, including mechanisms and therapeutic strategies [3].

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3. AXL signaling in cancer: from molecular insights to ... [nature.com]
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